9-Phenoxyphenanthrene
Description
9-Phenoxyphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative where a phenoxy group (-OPh) is substituted at the 9-position of the phenanthrene core.
Properties
CAS No. |
52978-95-7 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
9-phenoxyphenanthrene |
InChI |
InChI=1S/C20H14O/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14H |
InChI Key |
HNEOMEDYKKTSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenoxyphenanthrene typically involves the functionalization of phenanthrene. One common method is the reaction of phenanthrene with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of 9-Phenoxyphenanthrene can be achieved through the large-scale functionalization of phenanthrene, which is readily available from coal tar. The process involves purification of phenanthrene followed by its reaction with phenol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Phenoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield 9,10-dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, occur primarily at the 9 and 10 positions of the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is often used.
Substitution: Reagents such as bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions include 9,10-dihydrophenanthrene, 9-bromophenanthrene, and 9-nitrophenanthrene .
Scientific Research Applications
9-Phenoxyphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of dyes, plastics, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 9-Phenoxyphenanthrene involves its interaction with specific molecular targets and pathways. For instance, its derivatives can interact with cellular enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its structural modifications .
Comparison with Similar Compounds
Halogenated Derivatives
9-Chlorophenanthrene and 9-Bromophenanthrene :
- Activity : 9-Chlorophenanthrene exhibits strong induction of lipid peroxidation, whereas the bromo analog is significantly weaker. This highlights the impact of halogen electronegativity and size on biological activity .
- Synthesis : Halogenation typically occurs via electrophilic substitution or metal-mediated cross-coupling.
- 9-Fluorophenanthrene: Molecular Weight: 196.22 g/mol (vs. 9-phenoxyphenanthrene’s estimated ~270 g/mol). Safety: Classified under GHS guidelines with specific first-aid measures for inhalation or skin contact .
Nitrile and Carbonyl Derivatives
- 9-Cyanophenanthrene: Synthesis: Prepared from 9-bromophenanthrene via copper cyanide-mediated substitution or from phenanthrene-9-aldoxime .
- 9-Acetylphenanthrene and Phenanthrene-9-carbaldehyde: Molecular Formulas: C₁₆H₁₂O (acetyl) vs. C₁₅H₁₀O (carbaldehyde). Reactivity: The acetyl group (electron-withdrawing) may reduce aromatic stability compared to the phenoxy group, which has mixed electronic effects .
Alkyl and Aryl Derivatives
- 9-Dodecylphenanthrene: Molecular Weight: 346.55 g/mol. Physical Properties: Long alkyl chains improve solubility in nonpolar solvents, contrasting with the polar phenoxy group’s behavior .
Heterocyclic-Fused Derivatives
- Naphthoxazine-Fused Phenanthrenes (e.g., Compound 10, 13, 14): Synthesis: Generated via cyclization reactions involving morpholine or isoquinoline. Applications: These derivatives show promise in medicinal chemistry due to enhanced conformational rigidity .
Comparative Data Table
*Estimated based on structural analogy.
Mechanistic and Functional Insights
- Electronic Effects: Phenoxy groups exhibit resonance donation (-O⁻) and inductive withdrawal (-Oδ−), creating ambident reactivity. This contrasts with purely electron-withdrawing groups (e.g., -CN, -NO₂) or donating groups (e.g., -CH₃) .
- Biological Activity : Substitutents like halogens or heterocycles (e.g., morpholine in Compound 10) significantly modulate antitumor or oxidative stress responses .
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